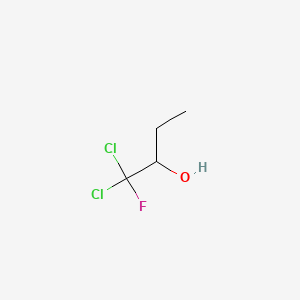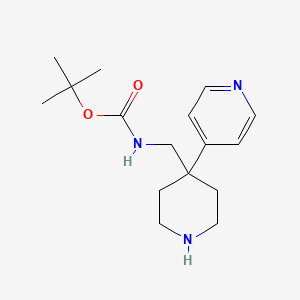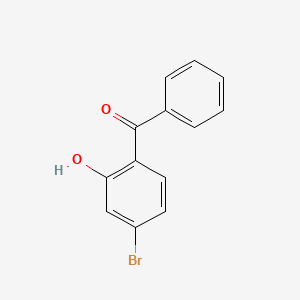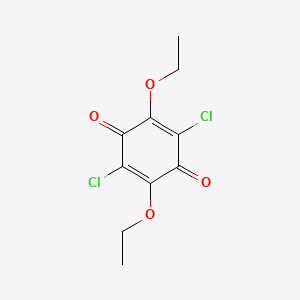
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C10H10Cl2O4 This compound is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two chlorine atoms and two ethoxy groups attached to the cyclohexadiene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the chlorination and subsequent ethoxylation of cyclohexa-2,5-diene-1,4-dione. One common method includes the following steps:
Chlorination: Cyclohexa-2,5-diene-1,4-dione is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 5 positions.
Ethoxylation: The chlorinated intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to introduce ethoxy groups at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of cyclohexa-2,5-diene-1,4-dione are chlorinated using chlorine gas in industrial reactors.
Continuous Ethoxylation: The chlorinated product is continuously fed into reactors containing ethanol and a base to achieve ethoxylation.
化学反应分析
Types of Reactions
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form covalent bonds with nucleophiles allows it to interact with biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
- 2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Dibromo-3,6-dimethoxy-cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
20764-96-9 |
|---|---|
分子式 |
C10H10Cl2O4 |
分子量 |
265.09 g/mol |
IUPAC 名称 |
2,5-dichloro-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O4/c1-3-15-9-5(11)8(14)10(16-4-2)6(12)7(9)13/h3-4H2,1-2H3 |
InChI 键 |
IXCUULHJQDWEKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)C(=C(C1=O)Cl)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


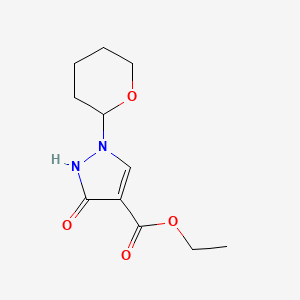
![2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B13993573.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)
![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)
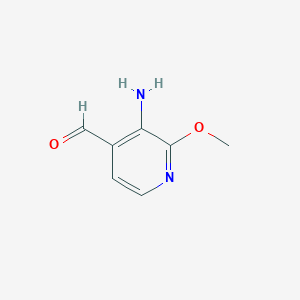
![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)
